3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
3-(4-Chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative characterized by a 1,2,3-triazolo[4,5-d]pyrimidin-7-one core. Key structural features include a 4-chlorobenzyl group at position 3 and a 2-oxo-2-phenylethyl substituent at position 4. This compound shares structural similarities with other triazolopyrimidinones, which are often explored for their pharmacological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c20-15-8-6-13(7-9-15)10-25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZRSKGKILAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one (commonly referred to as compound A) is a member of the triazole family, which has garnered interest due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H14ClN5O2
- Molecular Weight : 379.8 g/mol
- Purity : Typically 95% .
The biological activity of compound A is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, triazole derivatives are known to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones .
- Antimicrobial Activity : Compounds in the triazole family have demonstrated significant antimicrobial properties. The mechanism often involves disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis .
- Anticancer Potential : Some research has indicated that triazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Scientific Research Applications
Anticancer Activity
Research indicates that triazolo-pyrimidines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells. For instance, studies have demonstrated that modifications in the triazolo-pyrimidine scaffold can enhance its selectivity and potency against various cancer cell lines.
Case Study:
- A study published in Nature Reviews Drug Discovery highlighted the role of triazolo-pyrimidines in targeting specific kinases involved in cancer progression, suggesting that compounds like 3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one could serve as lead compounds for developing novel anticancer therapies .
Antimicrobial Properties
The compound also exhibits antimicrobial activity. Triazole derivatives have been reported to possess broad-spectrum antimicrobial effects against various bacterial and fungal strains.
Research Findings:
- A systematic review indicated that similar triazole compounds showed efficacy against resistant strains of bacteria and fungi, making them potential candidates for addressing antibiotic resistance .
Neurological Applications
Recent studies have explored the neuropharmacological effects of triazolo-pyrimidine derivatives. These compounds may interact with neurotransmitter systems, offering potential therapeutic avenues for treating neurological disorders.
Case Study:
- Research on related compounds has suggested their utility as modulators of G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of conditions such as depression and anxiety disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. Variations in substituents on the triazole and pyrimidine rings can significantly influence biological activity.
Comparative Data Table
Comparison with Similar Compounds
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Key Features : Substitutions at positions 3 (2-chlorobenzyl) and 6 (2,4-difluorobenzyl) introduce dual halogenation.
- Impact : The meta-chlorine and ortho/para-fluorine substitutions alter electronic properties compared to the target compound. Increased electronegativity may enhance metabolic stability but reduce solubility .
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one
- Key Features: A 4-chlorophenoxy group replaces the benzyl chain at position 5, while an isopropyl group occupies position 5.
- X-ray crystallography confirms coplanarity of the triazolopyrimidinone core, similar to the target compound .
Oxo-Ethyl and Heterocyclic Modifications
3-(4-Fluorobenzyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
6-[(3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl)methyl]-3-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Key Features : A 1,2,4-oxadiazole ring replaces the oxo-ethyl group.
Pharmacologically Active Analogs
5-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
- Key Features : A thioxo group replaces the oxygen at position 7, and a sulfur atom is introduced in the side chain.
- Sulfur-containing analogs often exhibit improved antioxidant activity .
Q & A
Basic Research Questions
Q. What are the critical factors for optimizing the synthesis yield of 3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency by stabilizing intermediates .
- Catalyst use : Potassium carbonate (K₂CO₃) facilitates nucleophilic substitutions and cyclization reactions .
- Temperature control : Multi-step reactions often require sequential temperature adjustments (e.g., 0–5°C for sensitive steps, 80–100°C for cyclization) .
- Purification : Column chromatography or recrystallization achieves >95% purity, with TLC monitoring to track intermediates .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring systems (e.g., triazole and pyrimidine protons at δ 8.1–8.5 ppm) .
- X-ray crystallography : Resolves stereochemistry and interatomic distances (e.g., C-Cl bond length ~1.74 Å) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 463.9) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability assays recommend:
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the 2-oxoethyl group .
- Light exposure : Amber vials minimize photodegradation of the chlorobenzyl moiety .
- Moisture control : Lyophilization or desiccants reduce hygroscopic degradation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Flame-retardant lab coats and nitrile gloves .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill management : Absorb with silica gel and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay variability. Mitigation strategies include:
- Dose-response standardization : Use IC₅₀ values across ≥5 concentrations to confirm activity thresholds .
- Orthogonal assays : Pair enzymatic inhibition (e.g., kinase assays) with cell viability tests (MTT assays) to validate specificity .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives from rapid clearance .
Q. What experimental design considerations are critical for in vivo efficacy studies?
- Methodological Answer :
- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility (~0.2 mg/mL in PBS) .
- Dosing regimen : Subcutaneous administration at 10 mg/kg/day minimizes first-pass metabolism .
- Endpoint analysis : Include histopathology and biomarker quantification (e.g., TNF-α ELISA) to assess target engagement .
Q. Which computational modeling approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite models binding to ATP-binding pockets (e.g., kinase domains) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR studies : Correlate substituent electronegativity (e.g., Cl vs. F) with activity using Random Forest algorithms .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electrophilic centers : The 4-chlorobenzyl group undergoes SNAr reactions at the para position due to electron-withdrawing effects .
- Leaving group ability : Chlorine’s high electronegativity facilitates displacement by amines or thiols (k ≈ 0.15 min⁻¹ in DMSO) .
- Steric effects : Bulky 2-oxo-2-phenylethyl substituents reduce reactivity at the triazole N2 position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
